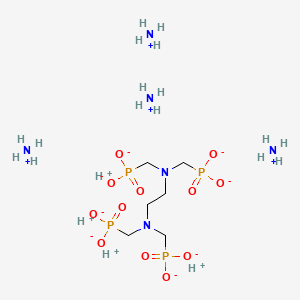![molecular formula C56H58F2N4O6S2 B12712416 (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol CAS No. 156810-09-2](/img/structure/B12712416.png)
(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
- Formation of the benzocbenzothiepin core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the piperazine ring : The piperazine ring is introduced through nucleophilic substitution reactions.
- Attachment of the fluorophenyl group : This step involves the use of palladium-catalyzed cross-coupling reactions.
- Formation of the (E)-but-2-enedioic acid moiety : This is achieved through the reaction of maleic anhydride with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzocbenzothiepin core.
- Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution : Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds:
- (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-chlorophenyl)ethanol
- (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-bromophenyl)ethanol
Uniqueness: The uniqueness of (E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Propiedades
Número CAS |
156810-09-2 |
|---|---|
Fórmula molecular |
C56H58F2N4O6S2 |
Peso molecular |
985.2 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/2C26H27FN2OS.C4H4O4/c2*27-21-11-9-19(10-12-21)24(30)17-28-13-15-29(16-14-28)26-22-6-2-1-5-20(22)18-31-25-8-4-3-7-23(25)26;5-3(6)1-2-4(7)8/h2*1-12,24,26,30H,13-18H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
FIRWBVZRMVLCOM-WXXKFALUSA-N |
SMILES isomérico |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


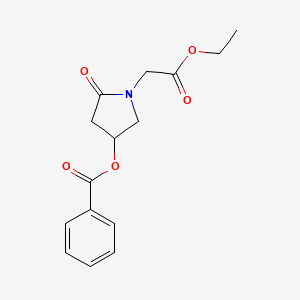
![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)

![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
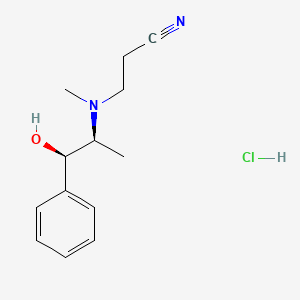
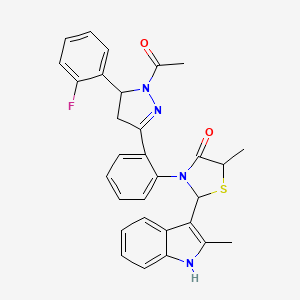
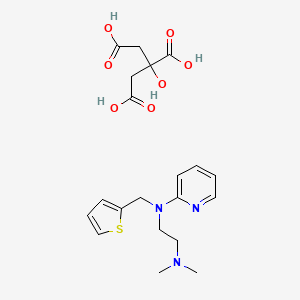
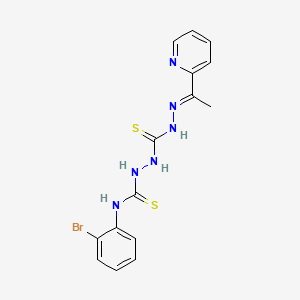
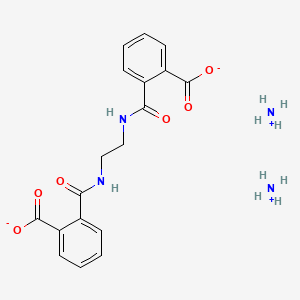
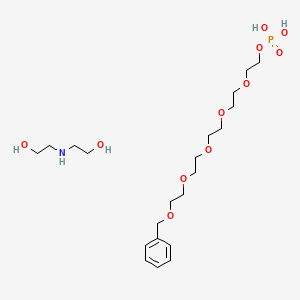
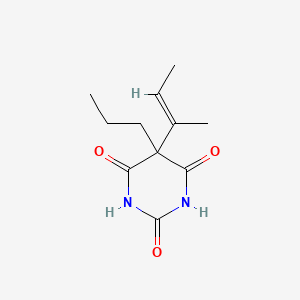
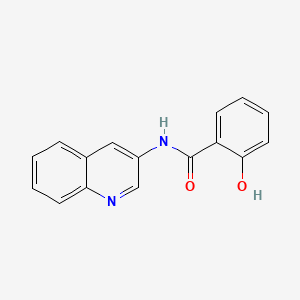
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
